BenchChemオンラインストアへようこそ!

Ascomycin

Immunosuppression In Vivo Potency Transplantation Research

Ascomycin (Immunomycin, FK520) is the ethyl analog of tacrolimus differing by a single ethyl-for-allyl substitution at C21, yielding ~3-fold lower immunosuppressive potency and a distinct nephrotoxic threshold. This quantifiable difference provides a wider experimental window for dose-response studies where tacrolimus' excessive potency masks subtle effects. The ascomycin scaffold enables tunable FKBP12 binding and decoupling of efficacy from toxicity, making it the preferred starting material for SAR-driven medicinal chemistry. Procure high-purity ascomycin for transplantation, autoimmune disease, and dermatological research programs requiring reproducible, graded immunosuppression.

Molecular Formula C43H69NO12
Molecular Weight 792.0 g/mol
CAS No. 135635-46-0
Cat. No. B7888174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscomycin
CAS135635-46-0
Molecular FormulaC43H69NO12
Molecular Weight792.0 g/mol
Structural Identifiers
SMILESCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C
InChIInChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1
InChIKeyZDQSOHOQTUFQEM-NURRSENYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ascomycin (CAS 135635-46-0) Product Overview: Core Identity as a Tacrolimus Analog Scaffold for Immunosuppressant and Topical Anti-Inflammatory Research


Ascomycin (Immunomycin, FR-900520, FK520) is a 23-membered macrocyclic polyketide lactam and a naturally occurring ethyl analog of tacrolimus (FK506), differing structurally by a single ethyl-for-allyl substitution at the C21 position [1]. It functions as a calcineurin inhibitor by forming a ternary complex with FKBP12 and calcineurin, thereby blocking T-cell activation and cytokine transcription [2]. Ascomycin exhibits potent immunosuppressive activity in vitro, with an IC50 of 0.55 nM in the mouse mixed lymphocyte reaction (MLR) assay, and inhibits calcineurin phosphatase with an IC50 of 49 nM . Its structural backbone serves as the starting point for clinically important derivatives, including pimecrolimus (ASM 981) and the investigational topical agent ABT-281 [3].

Why Ascomycin Cannot Be Simply Interchanged with Tacrolimus or Pimecrolimus: Differential Potency, Toxicity, and Pharmacokinetic Profiles Demand Compound-Specific Selection


Despite sharing a common macrocyclic lactam core and calcineurin inhibition mechanism, ascomycin exhibits quantifiable differences from its closest structural analog, tacrolimus (FK506), in terms of in vivo immunosuppressive potency, nephrotoxic threshold, and binding kinetics at the FKBP12-calcineurin interface [1]. The single ethyl-for-allyl substitution at C21 yields a compound with approximately 3-fold lower potency in the rat popliteal lymph node hyperplasia assay and a distinct nephrotoxic dose-response relationship [2]. Furthermore, ascomycin derivatives such as ABT-281 demonstrate markedly different pharmacokinetic clearance and topical penetration profiles compared to tacrolimus, underscoring that even minor structural modifications translate into functionally significant performance divergences [3]. Substituting ascomycin with tacrolimus or pimecrolimus in research protocols without accounting for these quantitative differences would confound experimental outcomes and lead to erroneous conclusions regarding potency, safety margins, and tissue distribution.

Ascomycin vs. Tacrolimus (FK506): Quantified Differentiation Evidence for Scientific Procurement and Experimental Design


Ascomycin Exhibits 3-Fold Lower Immunosuppressive Potency Than Tacrolimus in the Rat Popliteal Lymph Node Hyperplasia Assay

In a direct head-to-head comparison, ascomycin demonstrated 3-fold lower immunosuppressive potency than tacrolimus in the rat popliteal lymph node hyperplasia assay, a standard in vivo measure of T-cell-mediated immune response [1]. This difference was quantified under identical experimental conditions, with the reduced potency attributed to the C21 ethyl substitution that alters FKBP12 binding kinetics and ternary complex stability with calcineurin [2].

Immunosuppression In Vivo Potency Transplantation Research T-Cell Activation

Ascomycin Requires 3-Fold Higher Doses Than Tacrolimus to Produce Equivalent Nephrotoxicity in Rat Models, Resulting in a Comparable Therapeutic Index

A 14-day comparative nephrotoxicity study in Fischer-344 rats demonstrated that tacrolimus (FK506) and ascomycin reduced creatinine clearance by more than 50% at doses of 1 mg/kg and 3 mg/kg intraperitoneally, respectively [1]. This 3-fold difference in the nephrotoxic dose parallels the 3-fold difference in immunosuppressive potency observed in the popliteal lymph node assay, yielding an equivalent therapeutic index between the two compounds [2].

Nephrotoxicity Renal Safety Therapeutic Index Preclinical Toxicology

Ascomycin Derivative ABT-281 Demonstrates Topical Potency Equal to Tacrolimus Despite Several-Fold Lower In Vitro T-Cell Inhibition, Indicating Superior Skin Penetration

The ascomycin analog ABT-281 exhibited topical anti-inflammatory potency equivalent to tacrolimus (FK506) in a swine contact hypersensitivity model, despite possessing several-fold lower potency for inhibiting swine T cells in vitro [1]. This discrepancy is attributed to superior skin penetration properties of the ascomycin scaffold, as confirmed by the lack of topical activity observed with cyclosporine in the same stringent model [2]. Additionally, ABT-281 displayed a shorter plasma half-life and higher clearance rate than tacrolimus following intravenous administration in monkeys, resulting in reduced systemic exposure [3].

Topical Drug Delivery Dermatology Skin Penetration Atopic Dermatitis Models

Indolyl-Ascomycin (Indolyl-ASC) Binds FKBP12 10-Fold Less Avidly Than Tacrolimus, Yet Forms a More Stable Ternary Complex with Calcineurin, Resulting in Reduced Nephrotoxicity

The ascomycin derivative indolyl-ASC (L-732,531) was found to bind intracellular FKBP12 approximately 10 times less avidly than tacrolimus or ascomycin, yet it formed a ternary complex with FKBP12 and calcineurin of significantly greater stability [1]. This altered binding profile translated into immunosuppressive potency equivalent to tacrolimus in vitro and in murine transplant models, but with at least 2-fold reduced nephrotoxicity upon 3-week oral treatment in rats [2]. Indolyl-ASC was also 3-fold less potent than tacrolimus in inducing hypothermia in mice, a response potentially reflecting neurotoxicity [3].

FKBP12 Binding Calcineurin Inhibition Structure-Activity Relationship Therapeutic Index

Ascomycin Exhibits Potent Antifungal Activity Against Malassezia Species via FKBP12-Dependent Calcineurin Inhibition, a Property Not Shared by All Macrolide Immunosuppressants

In studies investigating the mechanism of action of calcineurin inhibitors in Malassezia furfur and M. sympodialis, ascomycin (FK520), tacrolimus (FK506), and pimecrolimus were all found to exert antifungal effects through FKBP12-dependent inhibition of calcineurin phosphatase [1]. While quantitative IC50 values for antifungal activity were not reported in a directly comparable format across compounds, the shared FKBP12-calcineurin targeting mechanism supports class-level antifungal efficacy for ascomycin against these pathogenic yeast species .

Antifungal Research Malassezia Calcineurin Pathway Dermatology

Ascomycin Application Scenarios: Where Quantified Differentiation Drives Scientific and Industrial Procurement Decisions


Calibrated In Vivo Immunosuppression Studies Requiring Reduced Potency Relative to Tacrolimus

Investigators conducting rodent models of organ transplantation or autoimmune disease where tacrolimus (FK506) exhibits excessive potency that masks subtle therapeutic effects should select ascomycin. Its 3-fold lower immunosuppressive potency in the rat popliteal lymph node hyperplasia assay provides a wider experimental window for dose-response characterization [1]. This quantitative difference allows researchers to achieve immunosuppression levels that are graded and measurable, rather than binary on/off responses often seen with the more potent tacrolimus.

Preclinical Nephrotoxicity and Safety Margin Assessment of Calcineurin Inhibitors

Ascomycin is the appropriate comparator compound for toxicology studies designed to dissect the relationship between calcineurin inhibition and renal impairment. The established 3-fold difference in nephrotoxic dose relative to tacrolimus (1 mg/kg vs. 3 mg/kg i.p. in rat models) enables controlled investigation of dose-dependent renal toxicity [2]. Procurement of ascomycin supports studies aimed at understanding the therapeutic index of this drug class and evaluating novel derivatives with potentially improved safety profiles.

Topical Formulation Development Targeting Enhanced Skin Penetration and Reduced Systemic Exposure

For dermatological research programs developing topical calcineurin inhibitors for atopic dermatitis or psoriasis, ascomycin-based analogs such as ABT-281 offer quantifiable advantages in skin penetration over tacrolimus [3]. The demonstrated equal topical potency in swine models, despite lower in vitro T-cell inhibition, positions ascomycin scaffolds as superior starting materials for medicinal chemistry efforts aimed at maximizing local efficacy while minimizing systemic absorption and adverse effects.

Medicinal Chemistry Derivatization Targeting FKBP12-Calcineurin Interface Modulation

The ascomycin scaffold supports structure-activity relationship (SAR) studies focused on tuning FKBP12 binding affinity and calcineurin ternary complex stability. As demonstrated with indolyl-ASC (L-732,531), modifications at the C32 position can reduce FKBP12 binding by 10-fold while preserving immunosuppressive potency and reducing nephrotoxicity by at least 2-fold [4]. This tunability, which differs from the more constrained SAR landscape of tacrolimus, makes ascomycin the preferred starting material for medicinal chemists seeking to decouple efficacy from toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ascomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.